molecular formula C5H4O5 B13839753 4,6-Dioxo-1,3-dioxane-5-carbaldehyde

4,6-Dioxo-1,3-dioxane-5-carbaldehyde

Cat. No.: B13839753
M. Wt: 144.08 g/mol
InChI Key: UUFRHOZNVCCZKM-UHFFFAOYSA-N
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Description

4,6-Dioxo-1,3-dioxane-5-carbaldehyde (CAS: 72793-38-5) is a cyclic carbonyl compound with the molecular formula C₇H₈O₅ and a molecular weight of 172.14 g/mol . Structurally, it features a 1,3-dioxane ring substituted with two ketone groups at positions 4 and 6 and a carbaldehyde group at position 4. The 2,2-dimethyl substituents on the dioxane ring enhance its steric stability, making it a versatile intermediate in organic synthesis. This compound is often utilized in the preparation of pharmaceuticals and bioactive molecules, such as 4(1H)-quinolone derivatives, which are precursors for anticancer and antimalarial agents .

Properties

Molecular Formula

C5H4O5

Molecular Weight

144.08 g/mol

IUPAC Name

4,6-dioxo-1,3-dioxane-5-carbaldehyde

InChI

InChI=1S/C5H4O5/c6-1-3-4(7)9-2-10-5(3)8/h1,3H,2H2

InChI Key

UUFRHOZNVCCZKM-UHFFFAOYSA-N

Canonical SMILES

C1OC(=O)C(C(=O)O1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde typically involves the reaction of Meldrum’s acid with formylating agents. One common method is the reaction of Meldrum’s acid with formic acid or formic anhydride in the presence of a catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

The purity and yield of the product can be optimized by controlling the reaction parameters and purification processes .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction . For example, in biochemical studies, the compound may interact with enzymes and other biomolecules to modulate their activity and function .

Comparison with Similar Compounds

Structural Analogs in the Dioxane Family

The compound shares structural similarities with other dioxane derivatives, particularly those containing dioxo and carbonyl groups:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
4,6-Dioxo-1,3-dioxane-5-carbaldehyde C₇H₈O₅ 2,2-dimethyl, 4,6-dioxo, 5-carbaldehyde Pharmaceutical intermediates (e.g., quinolones)
Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate C₂₃H₃₈O₆ 5,6-dioxo, ester groups, long alkyl chains Bio-lubricant with low acid number and iodine value
APX2009 (naphthoquinone derivative) C₂₁H₂₅NO₅ 1,4-dioxo-naphthalene, methoxy, amide Redox inhibitor for cancer therapy
5-Arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones C₁₃H₁₃NO₅ Arylaminomethylene, 4,6-dioxo Precursors for antimicrobial agents

Key Observations :

  • Functional Groups: Unlike ethyl dioxane esters (used in lubricants) or naphthoquinones (used in redox inhibition) , this compound’s carbaldehyde group enables nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks .
  • Stability: The 2,2-dimethyl substituents in the target compound confer greater steric and thermal stability compared to non-alkylated dioxanes (e.g., APX2009’s naphthoquinone core is more redox-active but less stable under acidic conditions) .
Pharmacological Potential

While the target compound’s derivatives show promise in drug discovery (e.g., HER2 inhibition in cancer) , APX2009 exemplifies a structurally distinct dioxo compound optimized for enhanced bioavailability and redox inhibition .

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